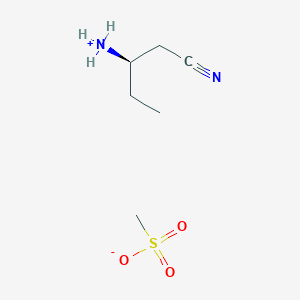
Dbd-cocl
Overview
Description
The compound 4-(N-chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulf onyl-2,1,3-benzoxadiazole, referred to as DBD-COCl, is a fluorogenic reagent used for derivatization of certain beta-blockers such as propranolol, metoprolol, and atenolol . The reaction with these beta-blockers yields amide compounds through a reaction with the secondary amino group of the beta-blockers. The derivatization process is rapid, occurring within 5 minutes, and does not require a catalyst. The resulting derivatives are stable and can be enantiomerically separated using cellulose chiral columns in reversed-phase mode, with the S-enantiomers eluting before the R-enantiomers .
Synthesis Analysis
This compound exhibits high reactivity, allowing for quick derivatization of beta-blockers under mild conditions. The synthesis of this compound derivatives of beta-blockers is efficient, with the reaction being completed swiftly without the need for additional catalysts. This suggests that this compound could be a valuable reagent for the synthesis of other compounds that contain secondary amino groups .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the formation of amide compounds when reacted with beta-blockers. The derivatives are stable and can be separated enantiomerically, indicating that the molecular structure of this compound allows for specific interactions with chiral stationary phases used in chromatography .
Chemical Reactions Analysis
This compound reacts with beta-blockers to form stable amide derivatives. The reaction is highly specific to the secondary amino group present in the beta-blockers, and the derivatives can be separated based on their chirality. This specificity and stability of the reaction products make this compound a useful reagent for the sensitive detection of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as their stability and reactivity, facilitate their use in enantiomeric separation and detection. The derivatives have been shown to be stable at 4 degrees Celsius for up to a week, and their detection limits are in the femtomole range, demonstrating the sensitivity of the derivatization method .
Scientific Research Applications
Plasma-based Conversion of CO2
CO2 Conversion Using DBD Plasma : DBD technology shows promise for CO2 conversion, but more research is needed to understand the mechanisms and improve capabilities (Bogaerts, Kozák, Van Laer, & Snoeckx, 2015).
DBD Plasma for CO2 Splitting : Experiments in DBD plasma demonstrate its effectiveness in splitting CO2 into CO and O2, with discharge gap and specific energy input being significant factors (Aerts, Somers, & Bogaerts, 2015).
DBD Reactor for CO2 Decomposition : Different dielectric barrier materials in a DBD reactor can significantly impact CO2 decomposition efficiency (Li, Yamaguchi, Yin, Tang, & Sato, 2004).
Environmental Applications
Removal of VOCs : DBD reactors are effective in removing volatile organic compounds (VOCs) from environments, with factors like peak voltage and gas flow speed influencing efficiency (Liang, Jiang, Zhang, Wu, Zhang, & Yang, 2015).
DBD in Water Treatment : DBD systems are used for removing contaminants like paracetamol from water, with the removal efficiency influenced by factors like nitrite ion presence (Pan & Qiao, 2019).
Soil Remediation : DBD plasma has potential in remediating soils contaminated by non-aqueous phase liquids, showing high efficiency in removing pollutants (Aggelopoulos, Svarnas, Klapa, & Tsakiroglou, 2015).
Mechanism of Action
Target of Action
DBD-COCl, also known as 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole , is primarily used as a labeling agent in High-Performance Liquid Chromatography (HPLC) . Its primary targets are the functional groups in the molecules that need to be labeled, such as benzylamine .
Mode of Action
This compound interacts with its targets by covalently bonding with them, thereby tagging them with a fluorescent label . This interaction results in the formation of a new compound that can be detected using fluorescence detection methods in HPLC .
Biochemical Pathways
It is known that this compound is used in the process of labeling compounds for hplc, which is a technique widely used in biochemistry for the separation and analysis of complex mixtures .
Result of Action
The primary result of this compound’s action is the successful labeling of target molecules, enabling their detection and analysis using HPLC . This allows for the identification and quantification of the labeled compounds in a mixture .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and heat . Therefore, it is typically stored under inert gas at temperatures below 0°C . These conditions help maintain the stability and efficacy of this compound.
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]-methylamino]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4S/c1-15(2)21(18,19)8-5-4-7(16(3)6-9(12)17)10-11(8)14-20-13-10/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIIBGUHMHXMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935378 | |
| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156153-43-4 | |
| Record name | 4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156153434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DBD-COCl [=4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)



![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)




